Deltasonamide 1 TFA

PDE6δ inhibition KRas trafficking binding affinity

Deltasonamide 1 TFA is a picomolar PDE6δ inhibitor (Kd 203 pM) distinguished by a seven-hydrogen-bond binding mode conferring 200× higher affinity than Deltarasin and partial resistance to Arl2-mediated release. TFA salt provides 200 mg/mL aqueous solubility. Ideal for KRas dependency mapping, mTORC1 signaling studies, and PROTAC warhead development.

Molecular Formula C32H40ClF3N6O6S2
Molecular Weight 761.3 g/mol
Cat. No. B12400071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide 1 TFA
Molecular FormulaC32H40ClF3N6O6S2
Molecular Weight761.3 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN(CC2CCNCC2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.C(=O)(C(F)(F)F)O
InChIInChI=1S/C30H39ClN6O4S2.C2HF3O2/c1-32-30-34-19-16-26(35-30)22-36(20-24-14-17-33-18-15-24)42(38,39)28-10-12-29(13-11-28)43(40,41)37(27-4-2-3-5-27)21-23-6-8-25(31)9-7-23;3-2(4,5)1(6)7/h6-13,16,19,24,27,33H,2-5,14-15,17-18,20-22H2,1H3,(H,32,34,35);(H,6,7)
InChIKeyQLWRGHQLCOMPMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deltasonamide 1 TFA: Picomolar-Affinity PDE6δ Inhibitor with Seven Hydrogen-Bond Binding Mode for Ras-Driven Tumor Research


Deltasonamide 1 TFA (CAS 2235358-73-1) is a small-molecule inhibitor that targets the prenyl-binding pocket of phosphodiesterase 6δ (PDE6δ, also known as PDEδ or PrBP/δ), a chaperone protein essential for the spatial organization and trafficking of lipidated GTPases including KRas and Rheb [1]. The compound binds PDE6δ with a dissociation constant (Kd) of 203 pM, establishing it as a high-affinity probe for disrupting PDE6δ-mediated protein–protein interactions . The TFA salt form provides enhanced aqueous solubility for experimental applications [2].

Why Generic PDE6δ Inhibitor Substitution Fails: Structural and Functional Differentiation of Deltasonamide 1 TFA


PDE6δ inhibitors cannot be treated as interchangeable reagents due to substantial variation in binding affinity (spanning over 1,000-fold across the class), hydrogen-bond network complexity, and susceptibility to allosteric release by Arl2/3 GTPases [1]. Deltasonamide 1 TFA differentiates itself through a seven-hydrogen-bond binding mode that confers picomolar affinity—approximately 200-fold tighter than earlier-generation inhibitors like Deltarasin (Kd ≈ 41 nM)—and confers partial resistance to Arl2-mediated inhibitor release, a critical limitation of prior chemotypes [2]. Additionally, the TFA counterion significantly improves aqueous solubility relative to the free base form, impacting experimental reproducibility . The quantitative evidence below establishes where Deltasonamide 1 TFA provides verifiable differentiation for scientific selection.

Deltasonamide 1 TFA: Quantitative Evidence Guide for Scientific Selection and Procurement


Picomolar Binding Affinity Versus First-Generation PDE6δ Inhibitor Deltarasin

Deltasonamide 1 exhibits a dissociation constant (Kd) of 203 pM for PDE6δ, representing an approximately 200-fold improvement in binding affinity compared to the first-generation PDE6δ inhibitor Deltarasin, which has a reported Kd of 41 nM [1][2]. This picomolar affinity arises from an expanded hydrogen-bond network engaging up to seven H-bonds with PDE6δ residues, whereas Deltarasin forms a more limited set of contacts within the prenyl-binding pocket [1].

PDE6δ inhibition KRas trafficking binding affinity

Seven Hydrogen-Bond Binding Mode Confers Arl2-Mediated Release Resistance Relative to Earlier PDE6δ Inhibitors

Crystallographic analysis (PDB: 5ML3, resolution 1.4 Å) reveals that Deltasonamide 1 forms up to seven hydrogen bonds with PDE6δ, engaging side chains of Arg61, Gln78, Glu88, and Tyr149, as well as the carbonyl of Cys56 and two water-mediated H-bonds [1]. This extensive H-bond network, which exceeds that of Deltarasin (fewer H-bond contacts) and Deltasonamide 2 (Kd ≈ 385 pM), confers partial resistance to allosteric inhibitor release by the Arl2 GTPase—a known limitation of earlier PDE6δ inhibitors that restricts their cellular efficacy . In fluorescence polarization release assays, Deltasonamide 1 exhibited substantially reduced displacement upon Arl2 addition compared to prior chemotypes, though quantitative release kinetics were not fully reported [1].

structural biology inhibitor residence time Arl2 GTPase

Cellular PDE6δ–KRas Interaction Disruption Versus In Vitro Affinity

In cellular assays measuring PDE6δ–KRas complex disruption, Deltasonamide 1 exhibits an apparent Kd of 85 nM, compared to its in vitro biochemical Kd of 203 pM [1]. This approximately 400-fold shift between biochemical and cellular potency is consistent with the class-level behavior of PDE6δ inhibitors and reflects intracellular factors including Arl2-mediated release and membrane partitioning. For context, Deltasonamide 2 exhibits a biochemical Kd of approximately 385 pM , approximately 1.9-fold weaker than Deltasonamide 1 in vitro, though direct cellular head-to-head data are not available.

cellular target engagement KRas signaling PDE6δ inhibition

TFA Salt Form Enhances Aqueous Solubility Relative to Free Base

The TFA salt form of Deltasonamide 1 (MW 761.27) exhibits aqueous solubility of 200 mg/mL (262.7 mM) in H2O with ultrasonic assistance [1]. In contrast, the free base form (MW 647.25) shows no reported aqueous solubility and requires DMSO for dissolution, with a maximum DMSO solubility of 66.67 mg/mL (103 mM) [2]. This solubility enhancement is critical for in vivo formulation and aqueous-based biochemical assays where organic solvent content must be minimized.

formulation solubility TFA salt

Antiproliferative Activity in Tsc2-Null MEFs with Genotype-Dependent Selectivity

In Tsc2-null mouse embryonic fibroblasts (MEFs), Deltasonamide 1 treatment reduced mTORC1 target activation and exerted antiproliferative and cytotoxic effects, whereas Tsc2-wild type MEFs showed reduced viability impact under the same treatment conditions [1]. The study validated PDE6δ–Rheb interaction disruption via yeast two-hybrid assay and demonstrated that Deltasonamide 1 reduces phosphorylated S6K levels in a dose-dependent manner [1]. While direct comparator data against other PDE6δ inhibitors in this specific Tsc2-null model are not available, the genotype-dependent activity profile distinguishes Deltasonamide 1 from pan-cytotoxic agents and supports its utility as a PDE6δ-dependent probe.

mTORC1 signaling Tsc2-null antiproliferative

Differential Permeability Profile Suggests Efflux Transporter Interaction

In Caco-2 permeability assays, Deltasonamide 1 exhibits enhanced apparent permeability from the basolateral-to-apical (B→A) direction relative to apical-to-basolateral (A→B), resulting in an efflux ratio (Papp(B→A)/Papp(A→B)) >2, suggesting interaction with efflux transporters such as P-glycoprotein (P-gp) or BCRP . This permeability asymmetry is a class-level characteristic observed among certain PDE6δ inhibitors and may influence intracellular accumulation and tissue distribution. Direct comparator data for Deltasonamide 2 or Deltarasin in identical assay conditions are not publicly available.

Caco-2 permeability efflux ratio ADME

Optimal Research Application Scenarios for Deltasonamide 1 TFA Based on Quantitative Differentiation Evidence


High-Resolution Structural Biology and Biophysical Characterization of PDE6δ–Ligand Interactions

The seven-hydrogen-bond binding mode of Deltasonamide 1, validated by 1.4 Å resolution X-ray crystallography (PDB: 5ML3), makes this compound an optimal reference ligand for structural studies of PDE6δ–inhibitor complexes [1]. Its picomolar affinity (Kd = 203 pM) and defined water-mediated interactions provide a robust positive control for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization assays requiring high signal-to-noise [2]. Researchers developing novel PDE6δ ligands or PROTACs benefit from using Deltasonamide 1 as a benchmark for comparing binding thermodynamics and structural engagement patterns.

Rheb–mTORC1 Pathway Analysis in TSC2-Deficient Cellular Models

Deltasonamide 1 TFA demonstrates genotype-dependent antiproliferative activity in Tsc2-null MEFs while sparing Tsc2-wild type cells, validating its utility as a PDE6δ-dependent probe in the Rheb–mTORC1 signaling axis [1]. Researchers studying tuberous sclerosis complex (TSC) or mTORC1-driven pathologies can employ Deltasonamide 1 TFA to interrogate PDE6δ's role in Rheb trafficking and downstream S6K/4EBP1 activation. The aqueous solubility of the TFA salt (200 mg/mL) facilitates dose–response studies in serum-containing media without exceeding DMSO tolerance thresholds [2].

KRas-Driven Cancer Cell Line Screening and Combination Studies Requiring Sustained Target Engagement

Deltasonamide 1 TFA's picomolar PDE6δ affinity and partial resistance to Arl2-mediated inhibitor release make it suitable for prolonged cell-based assays in KRas-mutant cancer models where sustained PDE6δ inhibition is required [1]. The established cellular Kd of 85 nM provides a practical dosing benchmark for designing proliferation assays (e.g., 0.375–12 μM range over 60 hours in hPDAC cell lines) [2]. Researchers comparing KRas-dependent versus KRas-independent cell lines benefit from Deltasonamide 1's selective growth inhibition of KRas-mutated cells, supporting its use as a chemical probe for KRas dependency mapping.

PROTAC Development Using PDE6δ as a Degradation Target

An analog of Deltasonamide 1 has been successfully employed as the PDE6δ-binding warhead in proteolysis-targeting chimera (PROTAC) design, enabling selective proteasomal degradation of PDE6δ via cereblon or VHL E3 ligase recruitment [1]. Deltasonamide 1 TFA serves as a parent ligand for PROTAC development and as a control compound for validating degradation selectivity. Its defined binding pose and high affinity (203 pM) make it a preferred scaffold over lower-affinity PDE6δ inhibitors (e.g., Deltarasin, Kd ≈ 41 nM) when maximizing ternary complex formation efficiency is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltasonamide 1 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.